A Senior Application Scientist's Technical Guide to Ethyl 5-aminothiazole-4-carboxylate (CAS No. 18903-18-9)
A Senior Application Scientist's Technical Guide to Ethyl 5-aminothiazole-4-carboxylate (CAS No. 18903-18-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminothiazole Scaffold
In the landscape of modern medicinal chemistry, the 2-aminothiazole framework stands out as a "privileged scaffold"—a molecular architecture that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a cornerstone in the design of novel therapeutics. Ethyl 5-aminothiazole-4-carboxylate, with the CAS number 18903-18-9, is a particularly valuable derivative of this class. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, makes it a versatile synthon for the elaboration of complex molecular entities targeting a wide array of diseases, from cancer to infectious agents.[3][4] This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, grounded in field-proven insights to empower researchers in their drug discovery endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis. The key properties of Ethyl 5-aminothiazole-4-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18903-18-9 | [5][6] |
| Molecular Formula | C₆H₈N₂O₂S | [5][6] |
| Molecular Weight | 172.20 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [5] |
| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [5] |
Spectroscopic Data:
-
¹H-NMR (300 MHz, CDCl₃): δ 7.89 (s, 1H), 6.04 (bs, 2H), 4.42 (q, 2H, J=7Hz), 1.43 (t, 3H, J=7Hz).[7]
-
¹³C-NMR: Expected signals would include those for the thiazole ring carbons, the ester carbonyl, the ethyl group carbons, and the carbon bearing the amino group.
-
Infrared (IR): Characteristic peaks would be expected for N-H stretching of the amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be anticipated at m/z = 172.
Synthesis of Ethyl 5-aminothiazole-4-carboxylate: A Mechanistic Perspective
The construction of the 5-aminothiazole-4-carboxylate core can be achieved through several synthetic strategies. One notable method involves the thionation and subsequent cyclization of an appropriate acyclic precursor. This approach highlights the strategic use of specialized reagents to drive the desired transformation.
Protocol 1: Synthesis via Thionation with Lawesson's Reagent
This protocol outlines a common and effective method for the synthesis of the title compound.
Reaction Scheme:
Caption: Synthetic workflow for Ethyl 5-aminothiazole-4-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: Suspend ethyl 2-acylamino-2-thiocarbamoylacetate in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Addition of Lawesson's Reagent: To the suspension, add one equivalent of Lawesson's reagent at room temperature.[7]
-
Heating: Heat the resulting yellow suspension to 70°C and stir overnight.[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to 0°C.
-
Separate the toluene layer from the colloidal material that forms at the bottom of the flask.
-
Wash the toluene layer with aqueous 1N hydrochloric acid.[7]
-
Dissolve the colloidal material in methanol and concentrate it under reduced pressure.
-
Combine the aqueous portions and basify with 2N aqueous sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., heptane-ethyl acetate, 1:1) to afford pure Ethyl 5-aminothiazole-4-carboxylate as a brown solid.[7]
Expertise in Action: The Rationale Behind the Reagents
-
Lawesson's Reagent: This organosulfur compound is a superior thionating agent compared to phosphorus pentasulfide (P₄S₁₀).[5][8] Its higher solubility in organic solvents and milder reaction conditions make it the reagent of choice for converting carbonyl groups into thiocarbonyls.[8][9] Mechanistically, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide, which is the active thionating species.[5] The driving force for the reaction is the formation of a highly stable P=O bond in the by-products.[5]
-
Toluene: The choice of toluene as a solvent is dictated by its ability to dissolve the starting materials and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Aqueous Acid/Base Work-up: The work-up procedure is designed to separate the product from unreacted starting materials and by-products. The initial acidic wash removes basic impurities, while the subsequent basification of the aqueous layer allows for the extraction of the amine-containing product into an organic solvent.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 5-aminothiazole-4-carboxylate lies in the differential reactivity of its functional groups. The amino group is a potent nucleophile, while the ester can undergo hydrolysis and amidation. This allows for selective modifications to build molecular complexity.
Key Transformation: Amide Bond Formation in the Synthesis of a Dasatinib Precursor
A prime example of the utility of Ethyl 5-aminothiazole-4-carboxylate is its role in the synthesis of the anti-cancer drug Dasatinib.[1][10] The core of this process involves the formation of an amide bond between the thiazole scaffold and a substituted aniline.
Reaction Scheme:
Caption: Diverse applications of Ethyl 5-aminothiazole-4-carboxylate.
Conclusion
Ethyl 5-aminothiazole-4-carboxylate is a high-value building block in the arsenal of the medicinal chemist. Its strategic combination of functional groups on a biologically relevant scaffold provides a robust platform for the synthesis of diverse and complex molecules. A deep understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics. The protocols and mechanistic insights provided herein are intended to serve as a foundation for further innovation and discovery in the field of drug development.
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